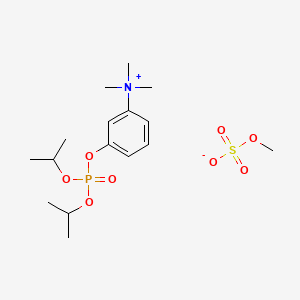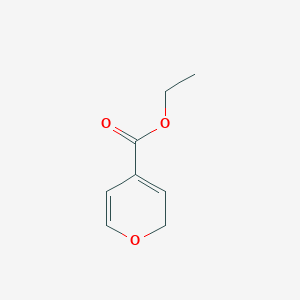
Acridine, 3,6-diamino-4,5-diiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 3,6-diamino-4,5-diiodo- is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives have been extensively studied due to their wide range of biological activities, including antibacterial, antiprotozoal, and anticancer properties .
準備方法
The synthesis of acridine derivatives typically involves the Bernthsen synthesis method, which uses benzene-1,3-diamine and formic acid in the presence of zinc chloride or hydrochloric acid as a catalyst . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
化学反応の分析
Acridine, 3,6-diamino-4,5-diiodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Acridine, 3,6-diamino-4,5-diiodo- has several scientific research applications:
作用機序
The primary mechanism of action of acridine, 3,6-diamino-4,5-diiodo- involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription . This intercalation can lead to replication errors, mutations, and ultimately cell death. Additionally, the compound can inhibit topoisomerase enzymes, further preventing DNA replication and promoting apoptosis in cancer cells .
類似化合物との比較
Acridine, 3,6-diamino-4,5-diiodo- can be compared with other acridine derivatives such as:
Proflavine: Another aminoacridine derivative with similar antibacterial properties.
Quinacrine: Known for its antimalarial activity and used in the treatment of protozoal infections. The uniqueness of acridine, 3,6-diamino-4,5-diiodo- lies in the presence of iodine atoms, which enhance its biological activity and solubility, making it a promising candidate for various therapeutic applications.
特性
CAS番号 |
74165-93-8 |
|---|---|
分子式 |
C13H9I2N3 |
分子量 |
461.04 g/mol |
IUPAC名 |
4,5-diiodoacridine-3,6-diamine |
InChI |
InChI=1S/C13H9I2N3/c14-10-8(16)3-1-6-5-7-2-4-9(17)11(15)13(7)18-12(6)10/h1-5H,16-17H2 |
InChIキー |
JHPTVQUTYGIIIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=NC3=C(C=CC(=C3I)N)C=C21)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


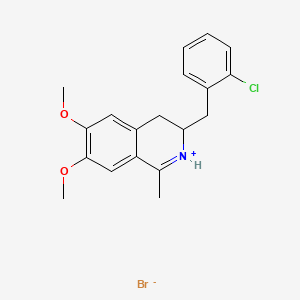
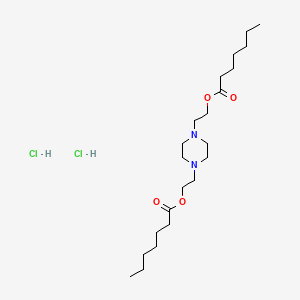
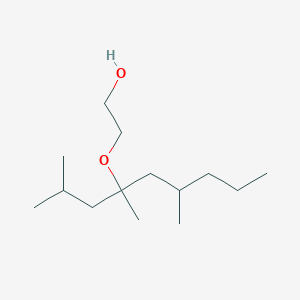
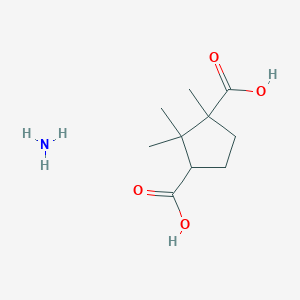
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
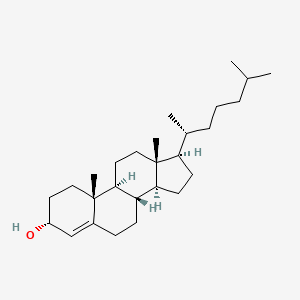
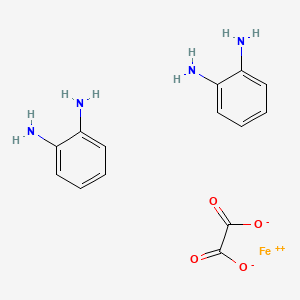
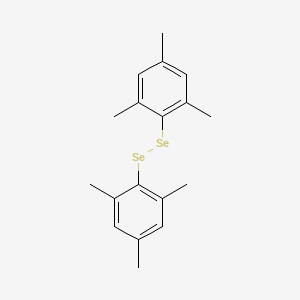
![Glycerol,[2-3h]](/img/structure/B13754889.png)
